3-{1-[3-(methoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid
Overview
Description
3-{1-[3-(methoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with methoxycarbonyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-(methoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{1-[3-(methoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{1-[3-(methoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving pyrrole derivatives.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{1-[3-(methoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-{1-[3-(methoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid include other pyrrole derivatives with different substituents. Examples include:
- 3-{1-[3-(methoxycarbonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrrol-2-yl}propanoic acid
- 3-{1-[3-(methoxycarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl}propanoic acid
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxycarbonyl and methylphenyl groups can enhance its stability and solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[1-(3-methoxycarbonylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-15-6-8-16(9-7-15)20-12-10-18(11-13-21(24)25)23(20)19-5-3-4-17(14-19)22(26)27-2/h3-10,12,14H,11,13H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOOXPGYRJWWKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC(=C3)C(=O)OC)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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